molecular formula C18H15NO B6337440 4-(2,5-Dimethylbenzoyl)quinoline;  97% CAS No. 1187167-42-5

4-(2,5-Dimethylbenzoyl)quinoline; 97%

Cat. No. B6337440
CAS RN: 1187167-42-5
M. Wt: 261.3 g/mol
InChI Key: VWDGEKQDENSQKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of 4-(2,5-Dimethylbenzoyl)quinoline; 97% such as its melting point, boiling point, and density are not provided in the search results .

Scientific Research Applications

4-(2,5-DMBQ) has been used in a variety of scientific research applications. It has been used to synthesize pharmaceuticals, as well as to study biochemical and physiological processes. It has also been used to study the effects of various drugs on the body, and to study the effects of environmental pollutants on human health.

Mechanism of Action

The mechanism of action of 4-(2,5-DMBQ) is not fully understood. However, it is believed to act as an inhibitor of the enzyme monoamine oxidase (MAO). This enzyme is involved in the breakdown of neurotransmitters such as serotonin and dopamine. By inhibiting MAO, 4-(2,5-DMBQ) may have an effect on the levels of these neurotransmitters in the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(2,5-DMBQ) are not fully understood. However, it has been suggested that 4-(2,5-DMBQ) may have an effect on the levels of neurotransmitters such as serotonin and dopamine. It has also been suggested that 4-(2,5-DMBQ) may have an effect on the activity of certain enzymes involved in the metabolism of drugs and environmental pollutants.

Advantages and Limitations for Lab Experiments

The advantages of using 4-(2,5-DMBQ) in laboratory experiments include its low cost, its availability in a wide range of concentrations, and its solubility in organic solvents. However, 4-(2,5-DMBQ) has some limitations. It is not very stable, and it has a short shelf life. Additionally, it is not very soluble in water, which can make it difficult to use in experiments involving aqueous solutions.

Future Directions

Given its wide range of potential applications, there are many potential future directions for research involving 4-(2,5-DMBQ). These include further research into its mechanism of action, its biochemical and physiological effects, and its potential uses in the synthesis of pharmaceuticals. Additionally, further research into its potential effects on the metabolism of drugs and environmental pollutants is needed. Finally, research into the development of more stable and longer-lasting formulations of 4-(2,5-DMBQ) is also needed.

Synthesis Methods

4-(2,5-DMBQ) can be synthesized by the reaction of 2,5-dimethylbenzaldehyde and quinoline in the presence of a base such as potassium carbonate. This reaction is carried out at a temperature of 80-100°C for 4-6 hours. The resulting product is a yellow-orange solid that is soluble in organic solvents such as ethanol and chloroform.

Safety and Hazards

While specific safety and hazard information for 4-(2,5-Dimethylbenzoyl)quinoline; 97% is not available in the search results, it’s important to handle all chemical compounds with care. Proper safety measures should include wearing protective clothing, gloves, and eye protection, and ensuring adequate ventilation .

properties

IUPAC Name

(2,5-dimethylphenyl)-quinolin-3-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO/c1-12-7-8-13(2)16(9-12)18(20)15-10-14-5-3-4-6-17(14)19-11-15/h3-11H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWDGEKQDENSQKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)C2=CC3=CC=CC=C3N=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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